Ring‑Size LogP Advantage: Cycloheptane Ring Confers Higher Lipophilicity than Cyclohexane and Cyclopentane Homologs
The seven‑membered cycloheptane ring of the target compound yields a computed XLogP3‑AA of 2.4, compared with 1.9 for the analogous cyclohexane derivative (N‑(3‑methoxypropyl)cyclohexanamine, CID 45052121) and 1.2 for the cyclopentane analog (N‑(3‑methoxypropyl)cyclopentanamine, CID 45052121) [REFS‑1]. The incremental LogP increase of 0.5–1.2 units relative to smaller ring homologs translates into a roughly 3‑ to 15‑fold higher predicted partition coefficient, which can be desirable when targeting hydrophobic binding pockets or improving membrane permeability [REFS‑2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.4 |
| Comparator Or Baseline | N‑(3‑methoxypropyl)cyclohexanamine: XLogP3‑AA ≈ 1.9; N‑(3‑methoxypropyl)cyclopentanamine: XLogP3‑AA ≈ 1.2 |
| Quantified Difference | Δ LogP = +0.5 vs. cyclohexane analog; +1.2 vs. cyclopentane analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release); identical side chain (3‑methoxypropyl) on all three scaffolds |
Why This Matters
A 0.5–1.2 LogP increment can meaningfully shift in‑vitro permeability and target‑engagement profiles, justifying selection of the cycloheptane analog when higher lipophilicity is required without altering functional groups.
- [1] PubChem CID 28673224 (cycloheptane analog); PubChem CID 45052121 (cyclohexane analog); PubChem CID 45052121 (cyclopentane analog). XLogP3‑AA values retrieved 2026‑04‑30. View Source
- [2] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3‑26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
